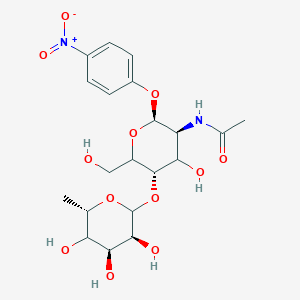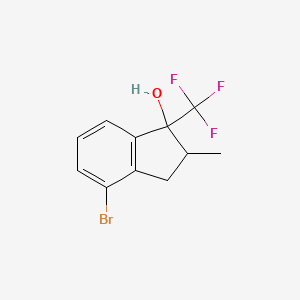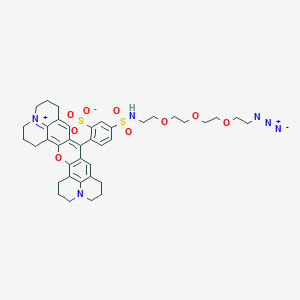
Lissamine rhodamine B PEG3 azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulforhodamine 101-Azide is a fluorescent dye widely used in various scientific fields, particularly in biological and chemical research. It is known for its bright red fluorescence, making it an excellent marker for imaging and labeling applications. The compound is a derivative of sulforhodamine 101, modified with an azide group to facilitate click chemistry reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sulforhodamine 101-Azide is typically synthesized through a series of chemical reactions involving sulforhodamine 101 and an azide-containing reagent. The process often involves the following steps:
Activation of Sulforhodamine 101: The sulforhodamine 101 molecule is activated using a suitable reagent, such as a sulfonyl chloride, to introduce a reactive group.
Azide Introduction: The activated sulforhodamine 101 is then reacted with an azide-containing compound, such as sodium azide, under controlled conditions to form sulforhodamine 101-azide.
Industrial Production Methods: In industrial settings, the production of sulforhodamine 101-azide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also include additional purification steps, such as chromatography, to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Sulforhodamine 101-Azide undergoes various chemical reactions, primarily driven by the azide group. Some common reactions include:
Click Chemistry Reactions: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Copper (I) catalysts are commonly used in click chemistry reactions involving sulforhodamine 101-azide.
Solvents: Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Triazole Derivatives: The primary products of click chemistry reactions involving sulforhodamine 101-azide are triazole derivatives, which are highly stable and fluorescent.
Aplicaciones Científicas De Investigación
Sulforhodamine 101-Azide has a wide range of applications in scientific research, including:
Biological Imaging: The compound is extensively used for labeling and imaging cells, particularly astrocytes, in biological studies. Its bright red fluorescence allows for clear visualization under a microscope.
Chemical Biology: Sulforhodamine 101-azide is used in click chemistry to label biomolecules, enabling the study of complex biological processes.
Medical Research: The compound is employed in drug discovery and development, particularly in assays to study cell proliferation and cytotoxicity.
Industrial Applications: Sulforhodamine 101-azide is used in the development of fluorescent probes and sensors for various industrial applications.
Mecanismo De Acción
The mechanism of action of sulforhodamine 101-azide primarily involves its ability to fluoresce and participate in click chemistry reactions. The azide group allows the compound to form stable triazole linkages with alkyne-containing molecules, facilitating the labeling and detection of target molecules. In biological systems, sulforhodamine 101-azide is taken up by cells and binds to specific cellular components, allowing for detailed imaging and analysis.
Comparación Con Compuestos Similares
Sulforhodamine 101-Azide is unique due to its combination of bright fluorescence and reactivity with azide groups. Similar compounds include:
Sulforhodamine 101: The parent compound, which lacks the azide group and is primarily used for its fluorescent properties.
Texas Red Azide: Another fluorescent dye with similar applications but different spectral properties.
TAMRA Azide: A fluorescent dye with a different emission wavelength, used in similar click chemistry applications.
Sulforhodamine 101-azide stands out due to its specific combination of fluorescence and reactivity, making it a versatile tool in various scientific research fields.
Propiedades
Fórmula molecular |
C39H46N6O9S2 |
|---|---|
Peso molecular |
807.0 g/mol |
Nombre IUPAC |
5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
InChI |
InChI=1S/C39H46N6O9S2/c40-43-41-11-17-51-19-21-53-22-20-52-18-12-42-55(46,47)28-9-10-29(34(25-28)56(48,49)50)35-32-23-26-5-1-13-44-15-3-7-30(36(26)44)38(32)54-39-31-8-4-16-45-14-2-6-27(37(31)45)24-33(35)39/h9-10,23-25,42H,1-8,11-22H2 |
Clave InChI |
VFNJFDPCTAAUHO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCOCCOCCOCCN=[N+]=[N-])S(=O)(=O)[O-])CCC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)
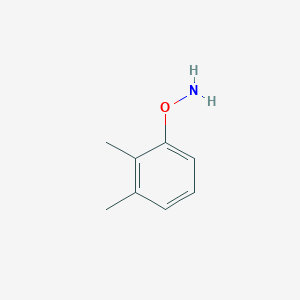
![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
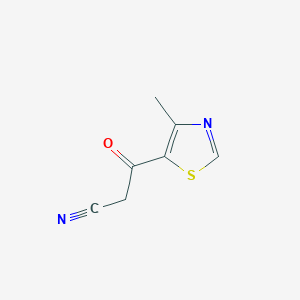

![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)


![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)
